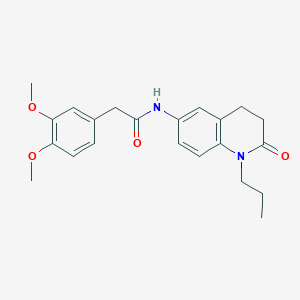

2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-11-24-18-8-7-17(14-16(18)6-10-22(24)26)23-21(25)13-15-5-9-19(27-2)20(12-15)28-3/h5,7-9,12,14H,4,6,10-11,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGHOEZUUOLLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.47 g/mol

The compound features a tetrahydroquinoline core substituted with a 3,4-dimethoxyphenyl group and an acetamide functional group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth by targeting various cellular pathways involved in cancer progression.

- Antioxidant Properties : The presence of methoxy groups is known to enhance the electron-donating ability of the compound, potentially leading to increased antioxidant activity.

- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study evaluating a series of tetrahydroquinoline derivatives reported significant cytotoxic effects against various cancer cell lines. Specifically, compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrated selective toxicity towards breast and lung cancer cells. The observed IC50 values for these compounds ranged from 5 to 15 µM depending on the cell line tested.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF7 | 10 |

| 2b | A549 | 8 |

| 2c | HeLa | 12 |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.

| Sample | DPPH Scavenging (%) at 100 µg/mL |

|---|---|

| Compound | 78 |

| Ascorbic Acid | 85 |

Case Studies

- Study on Antitumor Mechanism : A recent study investigated the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death. The study highlighted the role of the methoxy groups in enhancing binding affinity to target proteins involved in apoptosis regulation.

- Neuroprotective Study : Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neurodegeneration. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and modulating neuroinflammatory responses.

Comparison with Similar Compounds

Structural Analogues of Interest

The following compounds are selected for comparison based on shared acetamide or tetrahydroquinoline motifs:

2-(2-Methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Key Differences: Substituent: A 2-methoxyphenoxy group replaces the 3,4-dimethoxyphenyl moiety. Structural Impact: The ether linkage (phenoxy) introduces conformational flexibility and may reduce steric hindrance compared to the direct phenyl attachment.

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Key Differences: Substituent: A chloro group replaces the methoxy groups, and the acetamide is linked via a methylene bridge to the tetrahydroquinoline. Functional Impact: The electron-withdrawing chloro group may enhance electrophilicity, increasing reactivity as a synthetic intermediate. The methylene spacer could alter spatial orientation, affecting target engagement.

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Key Differences: Core Structure: A morpholinone ring replaces the tetrahydroquinoline system. Substituents: The acetyl and isopropylphenyl groups introduce steric bulk and polar functionalities. Synthesis Yield: 58% yield via acetylation, suggesting efficient derivatization pathways for morpholinone-based acetamides.

Pesticide-Related Chloroacetamides (e.g., Alachlor, Pretilachlor)

- Key Differences :

- Substituents: Chloro and alkyl/aryl groups dominate, optimizing herbicidal activity.

- Applications: Structural simplicity (e.g., alachlor: chloro + methoxymethyl) contrasts with the target compound’s complex heterocyclic system, highlighting divergent design priorities for agrochemicals vs. medicinal agents.

Comparative Data Table

Research Findings and Implications

Substituent Effects: Methoxy groups (target compound, ) may improve metabolic stability compared to chloro substituents (), which are prone to nucleophilic displacement. The 3,4-dimethoxy configuration in the target compound could enhance π-π stacking or hydrogen-bonding interactions in biological systems compared to mono-methoxy analogues.

Synthetic Accessibility: Morpholinone-based acetamides () demonstrate moderate synthesis yields (58%), suggesting feasible routes for complex heterocycles. Chloroacetamides () are often synthesized via straightforward alkylation, reflecting their utility in high-volume agrochemical production.

Structural Diversity and Applications: Tetrahydroquinoline derivatives (target, ) are explored for CNS targets due to their blood-brain barrier permeability. Morpholinone and pyrimidine-containing analogues () show versatility in medicinal chemistry, targeting enzymes or receptors with polar active sites.

Preparation Methods

Starting Material: 6-Nitroquinoline

6-Nitroquinoline serves as the foundational substrate for constructing the tetrahydroquinoline core. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (Fe/HCl).

Propylation and Cyclization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Propylation (alkylation) | Propyl bromide, K₂CO₃, DMF, 80°C | 78 | |

| Hydrogenation | H₂ (50 psi), Raney Ni, EtOH, 25°C | 85 | |

| Oxidation | KMnO₄, H₂O, 60°C | 62 |

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

Friedel-Crafts Acylation

3,4-Dimethoxybenzene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-(3,4-dimethoxyphenyl)acetyl chloride. Hydrolysis with aqueous NaOH produces the corresponding acetic acid.

Alternative Route: Grignard Reaction

Aryl magnesium bromide (3,4-dimethoxyphenyl) reacts with ethyl chloroacetate, followed by acidic hydrolysis to yield 2-(3,4-dimethoxyphenyl)acetic acid.

Table 2: Comparison of Acetic Acid Synthesis Methods

| Method | Conditions | Yield (%) | Purity |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C to RT | 71 | 95% |

| Grignard | Mg, THF, ethyl chloroacetate, reflux | 68 | 92% |

Amide Coupling Strategies

Acid Chloride Method

2-(3,4-Dimethoxyphenyl)acetyl chloride is reacted with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves high yields but requires strict anhydrous conditions.

Reaction Scheme:

Carbodiimide-Mediated Coupling

A mixture of 2-(3,4-dimethoxyphenyl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in DMF activates the carboxylic acid. Subsequent addition of the amine affords the acetamide.

Table 3: Amide Coupling Efficiency

| Method | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Acid chloride | TEA | DCM | 88 |

| EDC/NHS | EDC, NHS | DMF | 82 |

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (SiO₂, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.85–3.20 (m, 4H, tetrahydroquinoline CH₂), 3.88 (s, 6H, OCH₃), 6.80–7.50 (m, 7H, aromatic).

Challenges and Optimization

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Key Analytical Confirmation | Reference |

|---|---|---|---|---|

| Amidation | EDC·HCl, DCM, rt, 3h | 58% | ¹H NMR (δ 7.69 ppm, NH), ESI-MS (347 [M+H]⁺) | |

| Cyclization | Na₂CO₃, AcCl, CH₂Cl₂ | 62% | ¹³C NMR (169.8 ppm, carbonyl) |

Basic: Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals confirm the target structure?

Answer:

- ¹H/¹³C NMR :

- 3,4-Dimethoxyphenyl group : Aromatic protons at δ 6.8–7.4 ppm (doublets, J = 8.4 Hz) and methoxy signals at δ 3.8–3.9 ppm .

- Tetrahydroquinolin moiety : Distinct NH resonance (δ 7.6–8.0 ppm, broad) and carbonyl (C=O) at ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (ESI/APCI) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .

- X-ray Crystallography : Resolves conformational flexibility, as seen in dichlorophenyl acetamide derivatives with dihedral angles >50° between aromatic rings .

Advanced: How can reaction yields be optimized in multi-step syntheses, particularly for sterically hindered intermediates?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, while dichloromethane minimizes side reactions .

- Catalyst Loading : Increasing equivalents of coupling agents (e.g., EDC·HCl) or bases (e.g., Na₂CO₃) improves amidation efficiency .

- Temperature Control : Low temperatures (e.g., 0–5°C) reduce epimerization during coupling steps .

- Steric Mitigation : Introducing electron-withdrawing groups (e.g., acetyl) on the phenyl ring can reduce steric repulsion, as demonstrated in .

Advanced: How should researchers address contradictory biological activity data among structurally similar acetamides?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and assess impact on activity. For example, 4-fluorophenoxy analogs in showed enhanced antimicrobial activity compared to methoxy derivatives .

- Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to hypothesized targets (e.g., kinases, GPCRs) .

- Statistical Validation : Replicate assays with larger sample sizes and apply ANOVA to distinguish true activity from noise .

Advanced: What role does the conformational flexibility of the tetrahydroquinolin ring play in biological interactions?

Answer:

- Crystal Structure Insights : X-ray data from analogous compounds (e.g., ) reveal dihedral angles (54.8–77.5°) between the tetrahydroquinolin and aryl rings, influencing hydrogen bonding (N–H⋯O) and dimer formation .

- Molecular Dynamics Simulations : Predict how ring puckering affects binding pocket compatibility. For instance, planar conformations may enhance π-π stacking with aromatic residues in enzymes .

- Bioactivity Correlation : Compounds with smaller dihedral angles (e.g., 54.8°) in showed higher antimicrobial potency, suggesting reduced steric hindrance improves target access .

Methodological: What in vitro assays are recommended to evaluate potential therapeutic effects, and how should controls be designed?

Answer:

- Anticancer Activity :

- MTT Assay : Use human cancer cell lines (e.g., MCF-7, HeLa) with 48–72h exposure. Include cisplatin as a positive control and DMSO vehicle controls .

- Antimicrobial Screening :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Use ciprofloxacin as a reference .

- Enzyme Inhibition :

- Kinase Assays : Measure IC₅₀ against tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits. Include staurosporine as a control .

Q. Table 2: Example Biological Screening Parameters

| Assay Type | Cell Line/Strain | Positive Control | Key Endpoint | Reference |

|---|---|---|---|---|

| Anticancer | MCF-7 (breast) | Cisplatin | IC₅₀ ≤ 10 µM | |

| Antimicrobial | S. aureus ATCC 25923 | Ciprofloxacin | MIC ≤ 2 µg/mL |

Methodological: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via HPLC-MS .

- Plasma Stability Assay : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound remaining using LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to assess thermal stability during storage .

Advanced: What computational tools are effective for predicting the ADMET profile of this compound?

Answer:

- Software : Use Schrödinger’s QikProp or SwissADME to predict:

- Lipophilicity (LogP) : Optimal range: 2–5 for blood-brain barrier penetration .

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 to assess drug-drug interaction risks .

- Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic nitro groups) .

- Validation : Compare predictions with experimental data from hepatic microsomal assays or Ames tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.